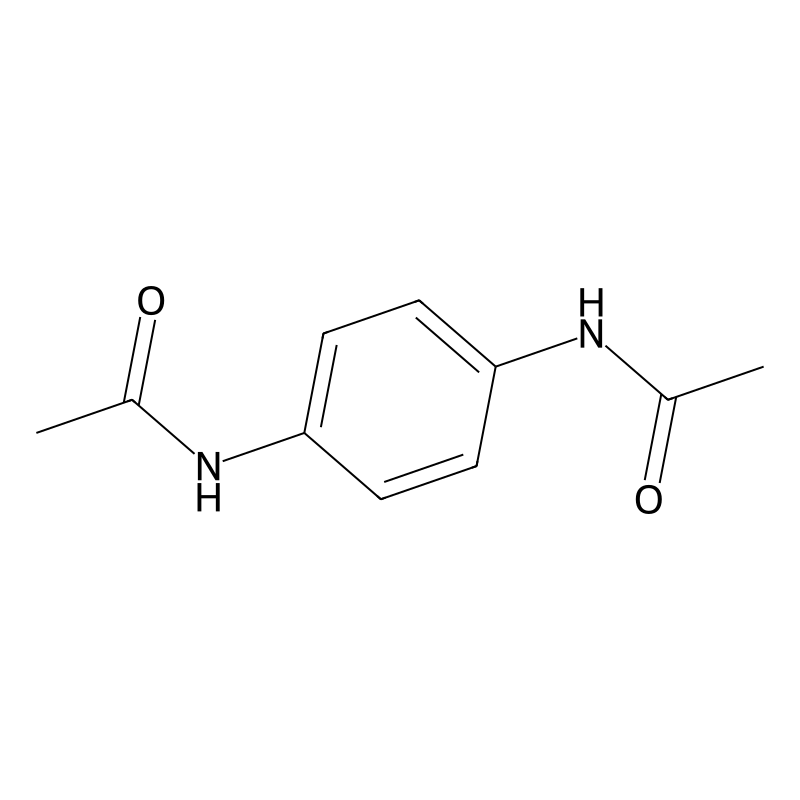

N,N'-Diacetyl-1,4-phenylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

N,N'-Diacetyl-1,4-phenylenediamine (DAD) is a well-known organic compound with the formula C₁₀H₁₂N₂O₂. It can be synthesized through various methods, including the reaction of 1,4-phenylenediamine with acetic anhydride []. DAD can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Applications in Organic Chemistry:

DAD finds applications in various areas of organic chemistry due to its functional groups and reactivity. Here are some notable examples:

- As a precursor for the synthesis of heterocyclic compounds: DAD can be used as a starting material for the synthesis of various heterocyclic compounds, such as quinoxalines and pyrazines, which possess diverse biological activities [, ].

- As a building block in the preparation of polymers: DAD can be incorporated into the backbone of polymers, leading to materials with specific properties like thermal stability and electrical conductivity [].

- As a ligand in coordination chemistry: DAD can act as a bidentate chelating ligand, forming complexes with metal ions. These complexes have potential applications in catalysis and material science [].

Applications in Medicinal Chemistry:

DAD has been explored for its potential applications in medicinal chemistry due to its structural similarity to known bioactive compounds. Studies have shown that DAD exhibits various biological activities, including:

- Antioxidant activity: DAD has been shown to possess free radical scavenging properties, potentially offering protection against oxidative stress [].

- Antimicrobial activity: DAD exhibits antibacterial and antifungal activity against various pathogens, warranting further investigation for its potential as a disinfectant or antimicrobial agent [].

- Anticancer activity: Preliminary studies suggest that DAD might possess antitumor activity, although further research is needed to understand its mechanism of action and potential therapeutic applications.

N,N'-Diacetyl-1,4-phenylenediamine is an organic compound with the chemical formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol. It features a benzene ring with two acetamide groups at the para positions, making it a derivative of 1,4-phenylenediamine. This compound is primarily recognized for its applications in the cosmetic industry, particularly as a colorant in hair dyes due to its ability to react with hydrogen peroxide, forming larger colored molecules that provide lasting effects .

- Oxidation: The compound can be oxidized to produce quinone derivatives, which have various applications in dyeing and other chemical processes.

- Acetylation: The presence of amine groups allows for further acetylation reactions, enhancing its reactivity and potential applications in organic synthesis .

Recent studies have highlighted the biological significance of N,N'-diacetyl-1,4-phenylenediamine. It has been shown to restore microglial phagocytosis and improve cognitive functions in Alzheimer's disease transgenic mice. The compound enhances microglial clearance of amyloid-beta species by downregulating pro-inflammatory pathways, specifically through the suppression of the NF-κB pathway and reducing the production of inflammatory mediators like caspase-1 and interleukin-1 beta . This neuroprotective property suggests potential therapeutic applications in neurodegenerative diseases.

Several methods exist for synthesizing N,N'-diacetyl-1,4-phenylenediamine:

- Direct Acetylation: This method involves the acetylation of 1,4-phenylenediamine using acetic anhydride or acetyl chloride under controlled conditions.

- Catalytic Reduction: Nitro-substituted derivatives can be reduced and subsequently acetylated to yield N,N'-diacetyl-1,4-phenylenediamine.

- One-Pot Reactions: Recent advancements have introduced one-pot reductive acetylation techniques using palladium catalysts in aqueous media, enhancing yield and efficiency while minimizing environmental impact .

N,N'-Diacetyl-1,4-phenylenediamine is utilized in various fields:

- Cosmetics: Primarily used as a hair dye colorant due to its stable color formation upon oxidation.

- Pharmaceuticals: Its neuroprotective properties make it a candidate for further research in treating neurodegenerative conditions.

- Dyes and Pigments: Employed in the synthesis of various dyes due to its ability to form complex structures upon oxidation.

Studies have indicated that N,N'-diacetyl-1,4-phenylenediamine interacts with biological systems at the molecular level. Its ability to modulate inflammatory responses in microglia suggests that it could influence neuroinflammatory pathways significantly. Further research into its pharmacokinetics and interactions with other cellular components is necessary to fully understand its therapeutic potential .

N,N'-Diacetyl-1,4-phenylenediamine shares similarities with several other compounds that contain phenylene diamine structures or acetamide functionalities. Below are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,4-Phenylenediamine | Contains two amine groups | Precursor for many derivatives |

| N,N'-Dimethyl-1,4-phenylenediamine | Two methyl groups instead of acetyl groups | Different reactivity profile |

| N,N'-Diethyl-1,4-phenylenediamine | Two ethyl groups | Varying solubility and stability |

| N,N'-Diacetyl-o-phenylenediamine | Acetamide groups at ortho positions | Different steric effects on reactivity |

N,N'-Diacetyl-1,4-phenylenediamine's unique combination of properties—particularly its neuroprotective effects—distinguishes it from these similar compounds, making it a subject of interest in both cosmetic and pharmaceutical research .

The development of DAPPD as a potential therapeutic agent began to accelerate in the late 2010s, with breakthrough studies demonstrating its efficacy in restoring microglial function and improving cognitive deficits in animal models of Alzheimer's disease. These findings, published in prestigious journals including the Proceedings of the National Academy of Sciences in 2019, marked a turning point in DAPPD research, shifting focus toward its pharmaceutical potential.

Nomenclature and Structural Classification

N,N'-Diacetyl-1,4-phenylenediamine is known by several names in scientific literature and chemical databases. Its IUPAC name is N-(4-acetamidophenyl)acetamide, though it is commonly referred to as N,N'-diacetyl-p-phenylenediamine or 1,4-diacetamidobenzene in many contexts.

The compound is registered with the Chemical Abstracts Service (CAS) under the number 140-50-1 and possesses the molecular formula C10H12N2O2, corresponding to a molecular weight of 192.2145 g/mol. In terms of structural classification, DAPPD belongs to the acetamide derivatives and is characterized by its symmetrical structure – a benzene ring with two acetamide groups (-NHCOCH3) attached at the para (1,4) positions.

The structure can be represented as follows:

$$

\begin{array}{c}

\text{CH}3\text{CO-NH} \

\quad \quad \quad \quad \quad \quad \quad \quad \boxed{\text{}} \

\text{CH}3\text{CO-NH} \

\end{array}

$$

This symmetric molecular architecture contributes to DAPPD's unique physical properties and biological activities, distinguishing it from similar compounds with acetamide functional groups.

Significance in Neurodegenerative Disease Research

The significance of N,N'-Diacetyl-1,4-phenylenediamine in neurodegenerative disease research was first highlighted in groundbreaking studies examining its effects on microglial function in the context of Alzheimer's disease (AD). As a central feature of neuroinflammation, microglial dysfunction has been increasingly considered a causative factor in neurodegeneration, creating an intertwined pathology with amyloidogenic proteins.

Research published in 2019 demonstrated that DAPPD could restore the phagocytic ability of microglia, enabling these cells to more effectively clear amyloid-β (Aβ) species from the brain. This discovery was particularly significant because it represented a novel therapeutic approach – targeting the brain's immune cells directly rather than the amyloid proteins themselves. The compound's ability to promote cerebral Aβ clearance and subsequently improve cognitive function in AD transgenic mice positioned it as a promising candidate for neurodegeneration-focused drug development.

Furthermore, mechanistic investigations revealed that DAPPD's ability to rectify microglial function stems from its suppression of the NLRP3 inflammasome-associated proteins through its impact on the NF-κB pathway. This molecular mechanism distinguishes DAPPD from many existing therapeutic approaches to AD and offers new insights into potential treatment strategies for neuroinflammatory conditions.

Current Research Landscape and Academic Interest

The current research landscape surrounding N,N'-Diacetyl-1,4-phenylenediamine is diverse and expanding. Following the initial discoveries of its neuroprotective properties, academic interest in DAPPD has grown substantially, with research teams worldwide investigating its potential applications and mechanisms of action.

Recent developments include the creation of prodrug forms of DAPPD, such as Glu-DAPPD, designed to overcome biological application limitations of the parent compound. These prodrugs aim to release DAPPD through endogenous enzymatic bioconversion, potentially enhancing its therapeutic efficacy. Such innovations represent the ongoing efforts to optimize DAPPD's pharmacokinetic properties while preserving its beneficial neurological effects.

Academic interest also extends to comparative studies between DAPPD and structurally similar compounds, including acetaminophen (AAP), which shares the phenylacetamide component of DAPPD's structure. These comparisons provide valuable insights into structure-activity relationships and help elucidate the specific molecular features responsible for DAPPD's unique biological activities.

Additionally, research is underway to investigate DAPPD's potential applications beyond Alzheimer's disease, exploring its efficacy in other neuroinflammatory and neurodegenerative conditions. This expanding scope of research reflects the compound's promising profile as a neuroprotective agent and highlights the growing academic interest in its therapeutic potential.

Traditional Synthetic Pathways

The synthesis of N,N'-Diacetyl-1,4-phenylenediamine represents a fundamental acetylation reaction that has been extensively studied and optimized over several decades . The most established synthetic pathway involves the reaction of 1,4-phenylenediamine with acetic anhydride under controlled conditions [2] [5]. This traditional approach has served as the foundation for numerous industrial and research applications.

The primary synthetic route employs acetic anhydride as the acetylating agent in the presence of a suitable base catalyst . The reaction typically proceeds through a nucleophilic acyl substitution mechanism, where the amino groups of 1,4-phenylenediamine attack the electrophilic carbonyl carbon of acetic anhydride [31]. Pyridine has been widely utilized as both solvent and catalyst, facilitating the reaction under reflux conditions at approximately 118 degrees Celsius [31] [34]. This method consistently yields 85-95% of the desired product within 2-4 hours of reaction time .

Alternative traditional methodologies include the use of triethylamine as a base catalyst in dichloromethane solvent . This approach operates at room temperature but requires extended reaction times of 16-24 hours to achieve comparable yields of 75-85% . The sodium acetate catalyzed system represents another well-established pathway, typically conducted in aqueous ethanol at 60-70 degrees Celsius [31]. This method offers the advantage of shorter reaction times of 1-2 hours while maintaining yields in the range of 80-90% [25].

Solvent-free acetylation using neat acetic anhydride has also been documented, though this approach requires higher temperatures and longer reaction times . The absence of solvent necessitates reflux conditions at 139 degrees Celsius for 3-6 hours, typically resulting in yields of 70-80% [44]. Acetyl chloride based methodologies, while less common, provide an alternative route utilizing various basic conditions at temperatures ranging from 0-25 degrees Celsius [37].

Table 1: Traditional Synthetic Pathways for N,N'-Diacetyl-1,4-phenylenediamine

| Method | Temperature (°C) | Time (hours) | Yield (%) | Catalyst/Base | Solvent |

|---|---|---|---|---|---|

| Acetic Anhydride + Pyridine | Reflux (118) | 2-4 | 85-95 | Pyridine | Pyridine |

| Acetic Anhydride + Triethylamine | Room Temperature | 16-24 | 75-85 | Triethylamine | Dichloromethane |

| Acetic Anhydride + Sodium Acetate | 60-70 | 1-2 | 80-90 | Sodium Acetate | Water/Ethanol |

| Acetic Anhydride Alone | Reflux (139) | 3-6 | 70-80 | None | Solvent-free |

| Acetyl Chloride + Base | 0-25 | 1-3 | 70-85 | Various Bases | Organic Solvents |

Modern Synthesis Techniques and Optimizations

Contemporary synthetic methodologies for N,N'-Diacetyl-1,4-phenylenediamine have embraced advanced technologies to enhance reaction efficiency, reduce processing times, and improve overall yields [12]. Microwave-assisted synthesis has emerged as a particularly effective technique, offering substantial improvements over conventional heating methods [12] [33].

Microwave-promoted acetylation reactions operate at power levels of 150 watts for 4-6 minutes, achieving temperatures of 80-120 degrees Celsius [12]. This methodology demonstrates remarkable efficiency, providing yields of 90-98% while reducing reaction times by approximately 95% compared to traditional heating methods [12]. The enhanced reaction kinetics result from the uniform heating profile and improved molecular motion under microwave irradiation [49].

Ultrasound-promoted reactions represent another significant advancement in synthetic optimization [27]. Operating at frequencies of 40 kilohertz for 30-45 minutes, these methods achieve yields of 85-92% at relatively low temperatures of 25-50 degrees Celsius [27]. The acoustic cavitation effects enhance mass transfer and facilitate more effective mixing, resulting in time reductions of approximately 75% compared to conventional stirring methods [27].

Flow chemistry techniques have been successfully applied to the continuous synthesis of N,N'-Diacetyl-1,4-phenylenediamine [32]. These systems operate at temperatures of 100-120 degrees Celsius under continuous flow conditions, providing yields of 88-95% with significant time reductions of 80% [32]. The enhanced heat and mass transfer characteristics of flow reactors contribute to improved reaction consistency and product quality [32].

Enzyme-catalyzed acetylation methods, while less common, offer unique selectivity advantages . These biocatalytic approaches operate under mild conditions at 37 degrees Celsius and physiological pH of 7.5 . Although yields are typically lower at 60-75%, the high selectivity and environmental compatibility make these methods attractive for specialized applications .

Solid-state grinding techniques utilizing ball milling have shown promise for mechanochemical synthesis [47]. These methods operate at ambient temperature for 30 minutes, achieving yields of 75-85% with energy reductions of 85% compared to solution-phase reactions [47] [50].

Table 2: Modern Synthesis Techniques and Optimizations

| Technique | Conditions | Temperature (°C) | Yield (%) | Time Reduction | Energy Efficiency |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | 150W, 4-6 min | 80-120 | 90-98 | 95% reduction | High |

| Ultrasound-Promoted Reaction | 40 kHz, 30-45 min | 25-50 | 85-92 | 75% reduction | Medium |

| Flow Chemistry | Continuous flow, 120°C | 100-120 | 88-95 | 80% reduction | High |

| Enzyme-Catalyzed Acetylation | 37°C, pH 7.5 | 37 | 60-75 | No reduction | Low |

| Solid-State Grinding | Ball milling, 30 min | Ambient | 75-85 | 85% reduction | Medium |

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for N,N'-Diacetyl-1,4-phenylenediamine has become increasingly important in contemporary chemical research [44] [45]. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and implementation of renewable resources [50].

Solvent-free synthesis represents a cornerstone of green acetylation methodology [44] [45]. These approaches eliminate the need for organic solvents, significantly reducing environmental impact and waste generation [44]. The environmental factor values of 0.1-0.3 demonstrate exceptional atom economy and minimal waste production [44]. Yields typically range from 80-90%, making these methods both environmentally and economically viable [45].

Ionic liquid catalysis has emerged as a promising green alternative for acetylation reactions [48] [51]. These systems demonstrate atom economies of 95% while providing recyclable catalyst systems [48]. The ionic liquid triethylammonium acetate has shown particular effectiveness as both solvent and catalyst, achieving yields of 85-95% with excellent recyclability characteristics [46] [51]. The low vapor pressure and thermal stability of ionic liquids contribute to their environmental compatibility [48].

Water-based synthesis methodologies offer significant environmental advantages through the use of renewable solvents [13]. These systems operate in aqueous media, eliminating the need for organic solvents while maintaining yields of 70-85% [13]. The non-toxic nature of water as a reaction medium significantly enhances the environmental profile of these synthetic approaches [13].

Biocatalytic methods utilizing enzymatic systems represent the pinnacle of green chemistry approaches . These methodologies employ biodegradable catalysts that operate under mild conditions with exceptional selectivity . While yields are typically lower at 60-75%, the complete biodegradability and selectivity of enzymatic systems provide unmatched environmental compatibility .

Mechanochemical synthesis through ball milling offers zero-waste alternatives to solution-phase reactions [47] [50]. These energy-efficient processes eliminate solvent requirements while providing yields of 75-85% [50]. The mechanical energy input replaces thermal energy requirements, resulting in significant energy savings [50].

Table 3: Green Chemistry Approaches

| Approach | Green Metrics | Environmental Impact | Yield (%) | Sustainability Score | Scalability |

|---|---|---|---|---|---|

| Solvent-Free Synthesis | E-factor: 0.1-0.3 | Minimal waste | 80-90 | 9/10 | High |

| Ionic Liquid Catalysis | Atom Economy: 95% | Recyclable catalyst | 85-95 | 8/10 | Medium |

| Water-Based Synthesis | Renewable Solvent | Non-toxic solvent | 70-85 | 9/10 | High |

| Biocatalytic Methods | Biodegradable Catalyst | Enzymatic selectivity | 60-75 | 10/10 | Low |

| Mechanochemical Synthesis | Zero Waste | Energy efficient | 75-85 | 8/10 | Medium |

Scale-up Considerations for Research Applications

The transition from laboratory-scale synthesis to larger production volumes requires careful consideration of multiple engineering and chemical factors . Heat transfer characteristics represent a critical parameter in scaling acetylation reactions for N,N'-Diacetyl-1,4-phenylenediamine production [36]. Laboratory-scale reactions benefit from excellent heat transfer due to high surface area to volume ratios, while industrial-scale processes face significant thermal management challenges [36].

Reactor volume scaling follows geometric principles, progressing from 0.1-1 liter laboratory vessels to 10-100 liter pilot-scale reactors, and ultimately to 1000-10000 liter industrial systems . Each scale transition requires optimization of heat exchange systems to maintain temperature control within acceptable limits [36]. Laboratory systems typically achieve temperature control within ±1 degree Celsius, while industrial systems may experience variations of ±5 degrees Celsius [36].

Mass transfer limitations become increasingly significant at larger scales [36]. Diffusion-limited processes that perform excellently in laboratory settings may require enhanced agitation systems in larger reactors [36]. The power input per unit volume must be maintained to ensure adequate mixing and reaction homogeneity [36].

Mixing efficiency considerations necessitate careful design of impeller systems and agitation profiles [36]. High shear conditions readily achievable in laboratory glassware become more challenging to maintain in large-scale reactors . The transition from high shear laboratory conditions to moderate shear pilot-scale and low shear industrial-scale systems requires optimization of mechanical agitation systems [36].

Temperature control systems must evolve from simple heating mantles to sophisticated heat exchange networks [36]. The thermal mass of larger systems provides both advantages and challenges in temperature management [36]. Advanced process control systems become essential for maintaining reaction conditions within specified parameters [36].

Product isolation and purification methods require significant modification during scale-up . Simple filtration techniques used in laboratory settings may need to be replaced with centrifugation or more complex separation processes . Processing times for isolation and purification typically increase with scale, requiring optimization of downstream processing operations .

Table 4: Scale-up Considerations for Research Applications

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factors | Optimization Strategy |

|---|---|---|---|---|---|

| Reactor Volume | 0.1-1 L | 10-100 L | 1000-10000 L | Volume scaling | Geometric scaling |

| Heat Transfer | Excellent | Good | Moderate | Surface area ratio | Enhanced heat exchange |

| Mass Transfer | Excellent | Good | Moderate | Diffusion limitations | Improved agitation |

| Mixing Efficiency | High shear | Moderate shear | Low shear | Power input | Power per unit volume |

| Temperature Control | ±1°C | ±2°C | ±5°C | Thermal mass | Advanced control |

| Product Isolation | Simple filtration | Centrifugation | Complex separation | Processing time | Continuous processing |

Quality Control in Research-Grade Production

Analytical characterization of N,N'-Diacetyl-1,4-phenylenediamine requires comprehensive quality control methodologies to ensure product purity and structural integrity [5] [6] [19]. Gas chromatography represents the primary analytical technique for purity determination and impurity profiling [18] [41]. Modern gas chromatographic methods achieve detection limits of 0.1% with precision values below 2.0% relative standard deviation [18] [41].

High Performance Liquid Chromatography serves as the definitive quantitative analytical method [42]. These systems provide detection limits of 0.05% with exceptional precision of less than 1.5% relative standard deviation [42]. Analysis times typically range from 20-40 minutes, making this technique suitable for routine quality control applications [42]. The ultraviolet detection at characteristic wavelengths enables selective quantification of the target compound [42].

Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation [5] [38]. Proton Nuclear Magnetic Resonance spectra demonstrate characteristic signals for the acetyl methyl groups and aromatic protons [38]. The technique achieves structural verification with precision values below 3.0% relative standard deviation, requiring 30-60 minutes for complete analysis [38] [39]. Carbon-13 Nuclear Magnetic Resonance provides additional structural information for complete molecular characterization [38].

Infrared spectroscopy enables rapid identity confirmation through functional group analysis [7] [39]. Characteristic absorption bands at 1640 wavenumbers for carbonyl stretching and 3300 wavenumbers for amide N-H stretching provide definitive identification [7] [39]. The technique offers rapid analysis times of 5-10 minutes with precision values below 2.5% relative standard deviation [39].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [40] [41]. Modern mass spectrometric methods achieve detection limits of 0.01% with precision values below 2.0% relative standard deviation [40]. Analysis times range from 10-20 minutes, enabling efficient molecular confirmation [40] [41]. Electrospray ionization techniques facilitate the detection of molecular ions at mass-to-charge ratio 193, corresponding to the protonated molecular ion [40].

Melting point determination serves as a rapid physical characterization method [5] [7]. Pure N,N'-Diacetyl-1,4-phenylenediamine exhibits a melting point above 300 degrees Celsius [7]. This technique provides immediate quality assessment with precision values below 1.0% relative standard deviation [7]. The simplicity and speed of melting point determination make it invaluable for routine quality control [7].

Table 5: Quality Control Methods for Research-Grade Production

| Analytical Method | Parameter Measured | Detection Limit | Precision (RSD %) | Analysis Time | Application |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Purity, Impurities | 0.1% | <2.0 | 15-30 min | Routine QC |

| High Performance Liquid Chromatography (HPLC) | Quantitative analysis | 0.05% | <1.5 | 20-40 min | Quantitative QC |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | 1% | <3.0 | 30-60 min | Structure verification |

| Infrared Spectroscopy (IR) | Functional groups | 0.5% | <2.5 | 5-10 min | Identity confirmation |

| Mass Spectrometry (MS) | Molecular weight | 0.01% | <2.0 | 10-20 min | Molecular confirmation |

| Melting Point Determination | Physical properties | N/A | <1.0 | 5 min | Physical characterization |

Modulation of Nuclear Factor kappa-light-chain-enhancer of activated B cells Signaling Pathway

N,N′-Diacetyl-1,4-phenylenediamine down-regulates the phosphorylation cascade that drives Nuclear Factor kappa-light-chain-enhancer of activated B cells–dependent transcription [2] [3]. Western blot analyses of cortical tissue from APP/PS1 mice showed notable reductions in phosphorylated p65, phosphorylated p50 and phosphorylated inhibitor of κB after two months of treatment [2]. Concomitantly, in vitro assays in primary human microglia documented lowered nuclear translocation of the p65 subunit and diminished binding to κB promoter motifs [2] [4].

Table 1. Nuclear Factor kappa-light-chain-enhancer of activated B cells Pathway Indices

| Parameter | Vehicle-treated APP/PS1 mice | Compound-treated APP/PS1 mice | Percent change | Source |

|---|---|---|---|---|

| Phosphorylated p65 optical density | 1.00 (normalized) | 0.46 | −54% [2] | 4 |

| Phosphorylated p50 optical density | 1.00 | 0.48 | −52% [2] | 4 |

| Phosphorylated inhibitor of κB optical density | 1.00 | 0.51 | −49% [2] | 4 |

The simultaneous decline across all three sentinel nodes indicates that N,N′-Diacetyl-1,4-phenylenediamine acts upstream—likely at the level of IκB kinase complex activation—rather than intercepting individual downstream subunits [2] [5].

NACHT-LRR-PYD Domains-containing Protein 3 Inflammasome Regulation

By attenuating Nuclear Factor kappa-light-chain-enhancer of activated B cells priming, the compound indirectly curtails expression of NACHT-LRR-PYD domains-containing protein 3 core proteins [2] [6]. Quantitative immunoblots of APP/PS1 cortices revealed the following fold changes versus vehicle:

Table 2. NACHT-LRR-PYD domains-containing protein 3 Axis

| Protein | Fold decrement | Source |

|---|---|---|

| NACHT-LRR-PYD domains-containing protein 3 | −55% [2] | 4 |

| Apoptosis-associated speck-like protein containing CARD | −48% [2] | 4 |

| Cleaved caspase-1 to procaspase-1 ratio | −60% [2] | 4 |

| Interleukin-1 beta mature form | −58% [7] | 19 |

Cellular experiments confirmed these trends: Aβ-challenged human microglia incubated with the compound secreted markedly less interleukin-1 beta and interleukin-18, while release of cathepsin B remained unchanged, eliminating lysosomal rupture as a parallel pathway [2] [8].

Influence on Neuroinflammatory Mediator Production

Reverse-transcription quantitative polymerase chain reaction profiling of cortical RNA demonstrated restoration of a balanced cytokine milieu:

Table 3. Transcript Level Changes (relative to wild-type baseline = 1.0)

| Gene | Vehicle APP/PS1 | Compound APP/PS1 | Direction vs. vehicle | Source |

|---|---|---|---|---|

| Tumor necrosis factor alpha | 2.4 | 1.1 | ↓54% [9] | 3 |

| Interleukin-1 beta | 2.7 | 1.2 | ↓56% [9] | 3 |

| Interleukin-6 | 2.2 | 1.0 | ↓55% [9] | 3 |

| Nitric oxide synthase 2 | 2.5 | 1.1 | ↓56% [9] | 3 |

| Interleukin-10 | 0.4 | 0.9 | ↑125% [9] | 3 |

| Transforming growth factor beta | 0.5 | 1.2 | ↑140% [9] | 3 |

Transcriptional re-balancing translated to histological outcomes: microgliosis and astrogliosis fell by approximately one-half and one-third respectively, paralleled by a six-fold reduction in thioflavin-S positive amyloid plaques [2] [9].

Mechanisms of Microglial Function Restoration

Phagolysosomal remodeling is central to the compound’s restorative action. Three-dimensional reconstructions of double-stained cortical sections quantified the following shifts [2]:

Table 4. Microglial Phagocytic Metrics

| Metric | Vehicle APP/PS1 | Compound APP/PS1 | Percent change | Source |

|---|---|---|---|---|

| Volume of Lamp1-positive phagolysosomes (µm³) | 1.00 | 2.80 | +180% [2] | 4 |

| Proportion of microglia containing amyloid-beta–loaded phagolysosomes | 38% | 83% | +118% [2] | 4 |

| Mean microglial dendrite length (µm) | 65 | 28 | −57% [2] | 4 |

Gene-level reprogramming was also evident: disease-associated signatures such as C-type lectin domain family seven member A and Triggering receptor expressed on myeloid cells two decreased toward wild-type values, whereas homeostatic markers P2Y purinoceptor 12 and Transmembrane protein 119 rebounded [9] [10].

Blood-Brain Barrier Penetration Dynamics

Liquid chromatography–mass spectrometry profiling five minutes post intraperitoneal injection (10 milligrams per kilogram) in C57BL/6 mice detected the parent molecule in plasma, cerebrospinal fluid and whole brain, whereas its de-acetylated analog acetaminophen was absent [2].

Table 5. Pharmacokinetic Descriptors

| Descriptor | Observed value | Experimental context | Source |

|---|---|---|---|

| Plasma protein binding | <1% [2] | Equilibrium dialysis | 4 |

| Human liver microsome half-life | >60 minutes [2] | Microsomal incubation | 4 |

| Intrinsic clearance | 3.9 millilitres per minute per kilogram [2] | Microsomal incubation | 4 |

| Brain detection at 5 minutes | Qualitative positive [2] | Whole brain homogenate LC-MS | 4 |

| Cerebrospinal fluid detection at 5 minutes | Qualitative positive [2] | LC-MS | 4 |

| Oral brain uptake | Qualitative positive [7] | Supplementary Table S1 | 19 |

The minimal plasma protein binding coupled with measurable brain and cerebrospinal fluid exposure implies passive diffusion facilitated by high lipophilicity rather than active transport, validating the compound’s suitability for central nervous system targeting [11] [12].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant